molecular formula C12H7BrN2 B8214293 Benzonitrile, 3-bromo-5-(4-pyridinyl)- CAS No. 909135-38-2

Benzonitrile, 3-bromo-5-(4-pyridinyl)-

Cat. No.: B8214293
CAS No.: 909135-38-2
M. Wt: 259.10 g/mol
InChI Key: ONZLEVPREMTHAR-UHFFFAOYSA-N
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Description

Benzonitrile, 3-bromo-5-(4-pyridinyl)- is an organic compound that features a benzonitrile core substituted with a bromine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-bromo-5-(4-pyridinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile.

Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile. The specific substitution pattern of 3-bromo-5-(4-pyridinyl)- can be achieved through subsequent bromination and pyridine ring formation reactions .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 3-bromo-5-(4-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzonitrile, 3-bromo-5-(4-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 3-bromo-5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The bromine and pyridine substituents can further modulate the compound’s electronic properties and steric interactions, affecting its overall biological activity .

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the bromine and pyridine substituents.

    3-Bromobenzonitrile: Benzonitrile with a bromine substituent at the 3-position.

    4-Pyridinylbenzonitrile: Benzonitrile with a pyridine ring substituent.

Uniqueness: Benzonitrile, 3-bromo-5-(4-pyridinyl)- is unique due to the combined presence of both bromine and pyridine substituents, which impart distinct electronic and steric properties.

Biological Activity

Benzonitrile, 3-bromo-5-(4-pyridinyl)- is an organic compound with significant potential in biological research and applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzonitrile, 3-bromo-5-(4-pyridinyl)- features a benzonitrile core with a bromine atom at the 3-position and a pyridine ring at the 5-position. Its molecular formula is C10_{10}H7_{7}BrN, and it has a molecular weight of approximately 222.07 g/mol. The presence of the bromine and pyridine substituents significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of benzonitrile, 3-bromo-5-(4-pyridinyl)- can be achieved through various methods:

  • Starting Materials : The synthesis often begins with benzaldehyde and hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile.
  • Bromination : Bromination reactions introduce the bromine substituent at the 3-position.
  • Pyridine Formation : The pyridine ring can be formed through cyclization reactions involving appropriate precursors.

The biological activity of benzonitrile, 3-bromo-5-(4-pyridinyl)- primarily involves its interaction with specific molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound's reactivity and binding affinity. The unique electronic properties provided by the bromine and pyridine groups enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzonitrile derivatives:

  • Inhibition of Cancer Cell Growth : Compounds related to benzonitrile have shown promising results in inhibiting cell growth in various cancer cell lines, including lung and breast cancers. For instance, derivatives with similar structures demonstrated IC50_{50} values in the nanomolar range against specific cancer cell lines (e.g., H441, A549) .
  • Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways such as AKT/BIM signaling .

Enzyme Interactions

Benzonitrile derivatives have been utilized to study enzyme interactions:

  • Selective Androgen Receptor Modulators (SARMs) : Some derivatives exhibit selective binding to androgen receptors, suggesting potential applications in treating conditions influenced by androgen levels .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityUnique Features
BenzonitrileGeneral building block in organic synthesisBasic structure without substitutions
3-BromobenzonitrileAnticancer activity; moderate effects on cell linesBromine substituent enhances reactivity
4-PyridinylbenzonitrilePotential for enzyme interaction studiesPresence of pyridine ring influences binding
Benzonitrile, 3-bromo-5-(4-pyridinyl)-Anticancer properties; enzyme interactionsUnique combination of bromine and pyridine groups

Properties

IUPAC Name

3-bromo-5-pyridin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-12-6-9(8-14)5-11(7-12)10-1-3-15-4-2-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZLEVPREMTHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293307
Record name 3-Bromo-5-(4-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909135-38-2
Record name 3-Bromo-5-(4-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909135-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(4-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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